molecular formula C15H22N2O2 B1613042 2-(4-Piperidinyloxy)-N-propylbenzamide CAS No. 902837-05-2

2-(4-Piperidinyloxy)-N-propylbenzamide

Cat. No. B1613042
M. Wt: 262.35 g/mol
InChI Key: LPOLZUPPWJORHK-UHFFFAOYSA-N
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Description

“2-(4-Piperidinyloxy)-N-propylbenzamide” is a chemical compound with the empirical formula C10H20N2O2 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(4-Piperidinyloxy)-N-propylbenzamide” can be represented by the SMILES string O=C(NCCC)COC1CCNCC1 . This indicates that the compound contains a piperidine ring (C1CCNCC1) attached to an acetamide group (O=C(NCCC)) via an ether linkage (O).


Physical And Chemical Properties Analysis

“2-(4-Piperidinyloxy)-N-propylbenzamide” is a solid substance . It has a molecular weight of 200.28 . The compound’s InChI key is TZQLDIRIOACOLB-UHFFFAOYSA-N .

Safety And Hazards

The safety data sheet for a similar compound, “2-(Piperidin-4-yloxy)-N-propylacetamide”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-piperidin-4-yloxy-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-9-17-15(18)13-5-3-4-6-14(13)19-12-7-10-16-11-8-12/h3-6,12,16H,2,7-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOLZUPPWJORHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639901
Record name 2-[(Piperidin-4-yl)oxy]-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Piperidinyloxy)-N-propylbenzamide

CAS RN

902837-05-2
Record name 2-[(Piperidin-4-yl)oxy]-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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